Diminutol
Diminutol
Diminutol is a cell-permeable purine analog that inhibits NQ01 and blocks mitotic spindle assembly.
Diminutol is a cell-permeable purine derivative that inhibits the NADP-dependent oxidoreductase, NQO1 (Ki = 1.72 µM), to destabilize microtubules and disrupt mitosis. At 50 µM, it directly affects tubulin polymerization in Xenopus egg extracts without interfering with the activity of Cdk1, DNA replication, or actin polymerization.
Diminutol is a cell-permeable purine derivative that inhibits the NADP-dependent oxidoreductase, NQO1 (Ki = 1.72 µM), to destabilize microtubules and disrupt mitosis. At 50 µM, it directly affects tubulin polymerization in Xenopus egg extracts without interfering with the activity of Cdk1, DNA replication, or actin polymerization.
Brand Name:
Vulcanchem
CAS No.:
361431-33-6
VCID:
VC21246242
InChI:
InChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24)/t15-/m0/s1
SMILES:
CC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C
Molecular Formula:
C19H26N6OS
Molecular Weight:
386.5 g/mol
Diminutol
CAS No.: 361431-33-6
Cat. No.: VC21246242
Molecular Formula: C19H26N6OS
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diminutol is a cell-permeable purine analog that inhibits NQ01 and blocks mitotic spindle assembly. Diminutol is a cell-permeable purine derivative that inhibits the NADP-dependent oxidoreductase, NQO1 (Ki = 1.72 µM), to destabilize microtubules and disrupt mitosis. At 50 µM, it directly affects tubulin polymerization in Xenopus egg extracts without interfering with the activity of Cdk1, DNA replication, or actin polymerization. |
|---|---|
| CAS No. | 361431-33-6 |
| Molecular Formula | C19H26N6OS |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (2R)-2-[[6-(3-aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol |
| Standard InChI | InChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24)/t15-/m0/s1 |
| Standard InChI Key | NLQYQPZBKDUXKS-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)[C@H](CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C |
| SMILES | CC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C |
| Canonical SMILES | CC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C |
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